(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine
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Overview
Description
(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine is a heterocyclic compound that features a pyrazine ring substituted with a pyrazolyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Pyrazolyl Group: The pyrazine ring is then substituted with a pyrazolyl group using a suitable reagent, such as a pyrazole derivative, under catalytic conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrimidin-2-yl]-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyridin-2-yl]-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine is unique due to its specific combination of a pyrazine ring with a pyrazolyl and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H10ClN5 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(1H-pyrazol-5-yl)pyrazin-2-amine |
InChI |
InChI=1S/C13H10ClN5/c14-9-1-3-10(4-2-9)17-13-8-15-7-12(18-13)11-5-6-16-19-11/h1-8H,(H,16,19)(H,17,18) |
InChI Key |
MOOGLCGZMXXYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CN=C2)C3=CC=NN3)Cl |
Origin of Product |
United States |
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